molecular formula C10H12O B177243 3-Phenyl-tetrahydrofuran CAS No. 16766-63-5

3-Phenyl-tetrahydrofuran

Cat. No.: B177243
CAS No.: 16766-63-5
M. Wt: 148.2 g/mol
InChI Key: CQGVPYYFEIFRKZ-UHFFFAOYSA-N
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Description

3-Phenyl-tetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans, which are saturated heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom

Scientific Research Applications

3-Phenyl-tetrahydrofuran has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-Phenyl-tetrahydrofuran . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions in the research of 3-Phenyl-tetrahydrofuran and its derivatives could involve exploring new synthetic strategies and obtaining multi-substituted tetraphenylenes . Additionally, the extraordinary geometric characteristics and promising chiral properties of tetraphenylenes have renewed the interest of synthetic chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-tetrahydrofuran can be achieved through several methods, including:

    Nucleophilic Substitution: This involves the reaction of phenyl-substituted halides with tetrahydrofuran under basic conditions.

    Cycloaddition Reactions: Utilizing [3+2] cycloaddition reactions between phenyl-substituted alkenes and oxygen-containing compounds.

    Oxidative Cyclization: This method involves the oxidation of phenyl-substituted alcohols to form the tetrahydrofuran ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions and oxidative cyclization processes, optimized for high yield and purity. These methods are designed to be cost-effective and environmentally friendly, utilizing catalysts and green chemistry principles.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phenyl-substituted lactones.

    Reduction: Reduction of this compound can lead to the formation of phenyl-substituted alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Phenyl-substituted lactones.

    Reduction: Phenyl-substituted alcohols.

    Substitution: Various phenyl-substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Phenyl-tetrahydrofuran involves its interaction with various molecular targets and pathways. The phenyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Tetrahydrofuran: A simpler analog without the phenyl group, used as a solvent and in polymer production.

    2-Phenyl-tetrahydrofuran: Similar structure but with the phenyl group attached at a different position, leading to different chemical properties and applications.

    Furan: An unsaturated analog with a similar ring structure but different reactivity and applications.

Uniqueness: 3-Phenyl-tetrahydrofuran is unique due to the presence of the phenyl group, which significantly alters its chemical properties and potential applications compared to other tetrahydrofuran derivatives. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-phenyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGVPYYFEIFRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341837
Record name 3-phenyl-tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16766-63-5
Record name 3-phenyl-tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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